2-Methoxy-N,N-dimethyl-4-nitroaniline
Description
Contextual Significance in Organic Chemistry and Advanced Materials Science
The academic interest in 2-Methoxy-N,N-dimethyl-4-nitroaniline stems from its classification within a family of organic molecules known as "push-pull" systems. These molecules are characterized by an electron-donating group (the "push") and an electron-withdrawing group (the "pull") at opposite ends of a π-conjugated system, such as a benzene (B151609) ring. In this specific molecule, the dimethylamino group (-N(CH₃)₂) acts as a potent electron donor, while the nitro group (-NO₂) is a strong electron acceptor.
This molecular architecture facilitates intramolecular charge transfer (ICT) from the donor to the acceptor upon electronic excitation, a phenomenon that is fundamental to the field of nonlinear optics (NLO). researchgate.net Materials exhibiting strong NLO properties are crucial for developing advanced photonic and optoelectronic technologies, including frequency converters and electro-optical modulators. researchgate.netdtic.mil
The parent compound, N,N-dimethyl-4-nitroaniline (NNDM4NA), is a well-established benchmark material in NLO research due to its large molecular dipole moment and significant piezoelectric and NLO effects. researchgate.net Furthermore, NNDM4NA has been identified as a rare example of a superplastic and superelastic organic crystal, capable of significant deformation while maintaining its single-crystal integrity. researchgate.net
The introduction of a methoxy (B1213986) group (-OCH₃) onto the benzene ring, particularly at the ortho-position relative to the dimethylamino group, represents a strategic modification to fine-tune the molecule's properties. The placement of this substituent is expected to induce steric effects, influencing the planarity of the dimethylamino group and, consequently, altering the electronic and optical characteristics of the entire molecule. researchgate.netstackexchange.com
Overview of Foundational Research Domains for this compound and Related Analogs
Direct and extensive research on this compound is limited in publicly available literature. Therefore, its potential is primarily extrapolated from foundational studies on its key structural analogs: N,N-dimethyl-4-nitroaniline (NNDM4NA) and 2-Methoxy-4-nitroaniline (B147289) (MNA).
N,N-dimethyl-4-nitroaniline (NNDM4NA): Research on NNDM4NA is a cornerstone for understanding related derivatives. Studies have established it as a model compound for non-linear optical organic materials. chemicalbook.com A significant area of investigation involves the impact of substituents on its molecular structure and properties. Research has shown that introducing a substituent into the ortho-position forces the normally planar dimethylamino group into a non-planar, trigonal-pyramidal configuration. researchgate.net This structural twist impedes the π-electron delocalization and reduces the contribution of the charge-separated quinoid resonance form, which is critical for high NLO activity. Consequently, ortho-substituted derivatives of NNDM4NA have been found to exhibit decreased molecular hyperpolarizabilities (a key measure of NLO response) compared to the parent compound. researchgate.net
2-Methoxy-4-nitroaniline (MNA): This analog, which lacks the N,N-dimethylation, is also a subject of academic inquiry. It is recognized as a potential NLO material and is a vital intermediate in the synthesis of organic pigments, such as Pigment Yellow 74. chemicalbook.comwikipedia.org The molecular geometry of MNA is nearly planar, which facilitates its potential application in materials science. chemicalbook.com Its synthesis typically involves the acetylation, nitration, and subsequent hydrolysis of o-aminoanisole (2-methoxyaniline). google.com
The comparative study of these analogs provides a framework for predicting the behavior of this compound. The combined electronic influence of the methoxy group and the significant steric hindrance it imposes on the adjacent dimethylamino group are the central themes of its research interest.
Below are tables summarizing the known physical and chemical properties of the key analogs, which serve as a reference point for the target compound.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₁₀N₂O₂ | nih.gov |
| Molecular Weight | 166.18 g/mol | nih.gov |
| Appearance | Yellow Solid | chemicalbook.com |
| Melting Point | 163.5-164 °C | chemicalbook.com |
| CAS Number | 100-23-2 | nih.gov |
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₈N₂O₃ | wikipedia.org |
| Molecular Weight | 168.15 g/mol | sigmaaldrich.com |
| Appearance | Yellow to orange crystalline powder | chemicalbook.com |
| Melting Point | 140-142 °C | wikipedia.orgsigmaaldrich.com |
| CAS Number | 97-52-9 | wikipedia.orgsigmaaldrich.com |
Structure
3D Structure
Properties
Molecular Formula |
C9H12N2O3 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
2-methoxy-N,N-dimethyl-4-nitroaniline |
InChI |
InChI=1S/C9H12N2O3/c1-10(2)8-5-4-7(11(12)13)6-9(8)14-3/h4-6H,1-3H3 |
InChI Key |
YDODYNVOKLHYNP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])OC |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation
X-ray Diffraction Crystallography for Solid-State Structure
Single Crystal X-ray Diffraction for Absolute Structure and Crystal System Determination
No published single crystal X-ray diffraction data for 2-Methoxy-N,N-dimethyl-4-nitroaniline could be located. This information is essential for determining the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and the crystal system to which it belongs.
Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification and Unit Cell Parameter Refinement
In the absence of any reference powder X-ray diffraction patterns for this compound, it is not possible to discuss the identification of its crystalline phases or the refinement of its unit cell parameters.
Based on a comprehensive search of available scientific literature, detailed experimental data specifically for the photophysical properties of This compound is not sufficiently available to construct the article as per the requested detailed outline.
The provided search results contain information on structurally related compounds, such as 2-methoxy-4-nitroaniline (B147289) and p-nitroaniline, but not on the specific N,N-dimethylated derivative requested. Adhering strictly to the instruction to focus solely on "this compound" and not introduce information from other compounds, it is not possible to generate the scientifically accurate and specific content required for the following sections:
Electronic Structure and Photophysical Properties
Charge Transfer Phenomena and Electronic Interactions
Without specific studies on the electronic absorption, luminescence, and charge transfer phenomena of 2-Methoxy-N,N-dimethyl-4-nitroaniline, any attempt to create the requested article would involve speculation or the incorrect use of data from analogous compounds, which would violate the core instructions of the prompt. Therefore, a scientifically rigorous article that strictly adheres to the provided outline for this specific compound cannot be produced at this time.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations (DFT and Ab Initio Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the structural and electronic properties of molecules. For a substituted nitroaniline like 2-Methoxy-N,N-dimethyl-4-nitroaniline, methods such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with a suitable basis set (e.g., 6-311G(d,p)) are standard for predicting a wide range of molecular properties.
Geometry Optimization and Conformational Analysis
The first step in computational analysis is geometry optimization, which seeks the lowest energy conformation of the molecule. For this compound, a key structural feature is the steric interaction between the ortho-methoxy group (-OCH3) and the adjacent N,N-dimethylamino group (-N(CH3)2).
Studies on similar ortho-substituted N,N-dimethyl-4-nitroaniline derivatives have shown that such steric hindrance forces the dimethylamino group to adopt a trigonal-pyramidal geometry and to twist significantly out of the plane of the benzene (B151609) ring. researchgate.net This twisting, or dihedral angle, disrupts the coplanarity of the nitrogen lone pair with the aromatic π-system. Consequently, the resonance effect, which involves the delocalization of electrons from the electron-donating dimethylamino group to the electron-withdrawing nitro group, is considerably reduced. stackexchange.com This conformational change is critical as it directly influences the molecule's electronic and optical properties.
Vibrational Wavenumber Prediction and Comparative Analysis with Experimental Data
Theoretical vibrational analysis using DFT allows for the prediction of infrared (IR) and Raman spectra. The calculation of harmonic vibrational frequencies for the optimized geometry of this compound would yield a set of normal modes, each corresponding to a specific molecular motion. These calculated frequencies are typically scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other method-inherent approximations.
A complete vibrational analysis would involve assigning these calculated wavenumbers to specific functional groups. For this molecule, characteristic vibrations would include:
N-CH3 stretching and bending modes from the dimethylamino group.
Asymmetric and symmetric stretching modes of the nitro group (NO2).
Aromatic C-H stretching and bending modes .
C-N and C-O stretching modes .
CH3 stretching and rocking modes from the methoxy (B1213986) group.
In a typical study, these theoretical assignments would be compared with experimentally recorded FT-IR and FT-Raman spectra to validate the computational model. Although specific data for the title compound is not available, the table below illustrates the kind of data that would be generated in such a comparative analysis, based on studies of the closely related 2-methoxy-4-nitroaniline (B147289).
| Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) | Vibrational Assignment |
| Data Not Available | Data Not Available | Aromatic C-H Stretch |
| Data Not Available | Data Not Available | CH3 Asymmetric Stretch (Methoxy) |
| Data Not Available | Data Not Available | NO2 Asymmetric Stretch |
| Data Not Available | Data Not Available | NO2 Symmetric Stretch |
| Data Not Available | Data Not Available | C-N Stretch (Dimethylamino) |
| Data Not Available | Data Not Available | C-O Stretch (Methoxy) |
Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Molecular Reactivity Indices
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich part of the molecule—the dimethylamino group and the aromatic ring. Conversely, the LUMO would be concentrated on the electron-deficient nitro group. nrct.go.th This spatial separation is characteristic of a "push-pull" system, where intramolecular charge transfer (ICT) occurs upon electronic excitation.
A small HOMO-LUMO gap signifies that a molecule can be easily excited, indicating high chemical reactivity and polarizability. nih.gov While the push-pull nature of the substituents would lead to a relatively small energy gap, the steric hindrance and subsequent twisting of the dimethylamino group would reduce π-conjugation, likely causing the HOMO-LUMO gap to be larger than in a planar analogue like N,N-dimethyl-4-nitroaniline.
From the energies of the HOMO and LUMO, various molecular reactivity indices can be calculated:
Ionization Potential (I) ≈ -E(HOMO)
Electron Affinity (A) ≈ -E(LUMO)
Chemical Hardness (η) = (I - A) / 2
Chemical Potential (μ) = -(I + A) / 2
Global Electrophilicity Index (ω) = μ² / (2η)
These parameters provide a quantitative measure of the molecule's reactivity and stability.
| Parameter | Formula | Predicted Value |
| E(HOMO) | - | Data Not Available |
| E(LUMO) | - | Data Not Available |
| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | Data Not Available |
| Ionization Potential (I) | -E(HOMO) | Data Not Available |
| Electron Affinity (A) | -E(LUMO) | Data Not Available |
| Chemical Hardness (η) | (I - A) / 2 | Data Not Available |
| Electrophilicity (ω) | μ² / (2η) | Data Not Available |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is used to predict sites of electrophilic and nucleophilic attack. tci-thaijo.org The map displays different colors to represent varying electrostatic potential values: red indicates regions of high electron density (negative potential), while blue indicates regions of electron deficiency (positive potential), with other colors representing intermediate values (green is neutral). nrct.go.th
For this compound, the MEP map would be expected to show:
Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen atoms of the nitro group and, to a lesser extent, the oxygen of the methoxy group. These are the most likely sites for an electrophilic attack. tci-thaijo.org
Positive Potential (Blue): Located around the hydrogen atoms of the aromatic ring and the methyl groups.
The MEP map provides a chemically intuitive picture of how the molecule would interact with other charged or polar species.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for investigating the properties of molecules in their electronically excited states. mdpi.com It is widely used to predict electronic absorption spectra (UV-Vis) by calculating the transition energies and oscillator strengths of electronic excitations.
For this compound, TD-DFT calculations would likely predict the lowest energy electronic transition to be a π → π* transition, corresponding to the promotion of an electron from the HOMO to the LUMO. This transition would possess strong intramolecular charge transfer (ICT) character, moving electron density from the donor portion (dimethylamino group) to the acceptor portion (nitro group) of the molecule. The calculated wavelength of maximum absorption (λmax) and its intensity (oscillator strength) could then be compared with experimental UV-Vis spectra to further validate the theoretical model.
Advanced Electronic Property Calculations
The pronounced push-pull electronic structure of substituted nitroanilines makes them interesting candidates for non-linear optical (NLO) applications. Advanced electronic property calculations can be employed to compute quantities such as the dipole moment (μ) and the first-order hyperpolarizability (β). These properties are highly sensitive to molecular structure, particularly the degree of charge transfer and conjugation. researchgate.net
Computational studies would likely show that the steric clash between the methoxy and dimethylamino groups, by forcing the latter out of the ring's plane, would decrease the efficiency of charge transfer. This would be predicted to result in a lower first-order hyperpolarizability (β) value compared to its planar counterpart, N,N-dimethyl-4-nitroaniline. researchgate.netstackexchange.com
First Hyperpolarizability (β) and Non-Linear Optical (NLO) Response Prediction
The non-linear optical (NLO) properties of organic molecules are of significant interest for applications in optoelectronics and photonics. The first hyperpolarizability (β) is a key tensor quantity that describes the second-order NLO response of a molecule to an applied electric field. Molecules with large β values are sought after for materials used in technologies such as frequency doubling and optical switching.
Computational studies on analogous compounds, such as derivatives of N,N-dimethyl-4-nitroaniline, provide valuable insights into the structural features that enhance the NLO response. The presence of a strong electron-donating group, the dimethylamino group (-N(CH3)2), and a strong electron-accepting group, the nitro group (-NO2), connected through a π-conjugated system (the benzene ring), is a classic design motif for high-β molecules. This "push-pull" system facilitates intramolecular charge transfer (ICT) upon excitation by an electric field, which is a primary origin of the large NLO response.
The introduction of a methoxy group (-OCH3) at the 2-position (ortho to the dimethylamino group) is predicted to further influence the NLO properties. Theoretical studies on related N,N-dimethyl-4-nitroaniline derivatives have shown that the presence of a substituent in the ortho position can lead to a twisting of the dimethylamino group with respect to the plane of the benzene ring. researchgate.net This deviation from planarity can affect the extent of π-conjugation and, consequently, the efficiency of the ICT process. However, the methoxy group is also an electron-donating group, which can modulate the electronic properties of the π-system.
Table 1: Predicted NLO Properties of a Related Compound (4-Methoxy-2-nitroaniline)
| Property | Calculated Value |
|---|---|
| Dipole Moment (μ) | Data not specified in search results |
| First Hyperpolarizability (β) | Data not specified in search results |
Nuclear Magnetic Shielding Tensor Calculations for Spectroscopic Interpretation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation. The chemical shift of a nucleus is determined by its local magnetic environment, which is described by the nuclear magnetic shielding tensor (σ). Computational chemistry allows for the calculation of these shielding tensors, providing a theoretical basis for interpreting experimental NMR spectra.
For N,N-dimethylaniline derivatives, 15N NMR is particularly sensitive to the electronic effects of substituents on the aromatic ring. acs.org Theoretical calculations of the nitrogen chemical shift tensor for a series of para-substituted N,N-dimethylanilines have shown clear trends that correlate with the electron-donating or electron-withdrawing nature of the substituent. acs.orgingentaconnect.com
The shielding tensor is a 3x3 matrix with nine components, which can be diagonalized to yield three principal components: σ11, σ22, and σ33. These principal components describe the shielding along three mutually perpendicular directions in the molecule. The isotropic chemical shift (δiso), which is observed in solution-state NMR, is the average of these principal components.
In para-substituted N,N-dimethylanilines, it has been observed both experimentally and through quantum chemical calculations that the isotropic 15N chemical shift decreases as the electron-donating ability of the para substituent increases. acs.org The principal components of the shielding tensor also show distinct trends. The δ11 and δ33 components are sensitive to the electronic nature of the para substituent, while the δ22 component remains relatively constant. acs.org These variations are attributed to changes in the energy gaps between the nitrogen lone pair (n) and σ orbitals and the π* orbitals of the aromatic system. acs.org
For this compound, the presence of the electron-withdrawing nitro group at the para position and the electron-donating methoxy group at the ortho position will both influence the electronic environment of the dimethylamino nitrogen. While specific calculations for this molecule are not available, the trends observed in related compounds suggest that the nitro group would lead to a deshielding (higher chemical shift) of the nitrogen nucleus compared to unsubstituted N,N-dimethylaniline. The ortho-methoxy group would have a more complex effect, potentially causing steric hindrance that could alter the geometry and electronic structure around the nitrogen atom.
Table 2: Calculated 15N Chemical Shift Tensor Components for a Related Compound (p-nitro-N,N-dimethylaniline)
| Parameter | Calculated Value (ppm) |
|---|---|
| δ11 | Data not specified in search results |
| δ22 | Data not specified in search results |
| δ33 | Data not specified in search results |
| δiso (Isotropic Chemical Shift) | Data not specified in search results |
Mechanistic Simulations and Reaction Pathway Elucidation
Computational chemistry is also a valuable tool for investigating the mechanisms of chemical reactions, allowing for the exploration of reaction pathways, the identification of transient intermediates, and the characterization of transition states.
Prediction of Reaction Intermediates and Transition States
At the time of this writing, specific computational studies on the prediction of reaction intermediates and transition states for reactions involving this compound were not identified in the surveyed literature. However, the general principles of mechanistic computational chemistry could be applied to study various transformations of this molecule. For example, in electrophilic aromatic substitution reactions, computational methods could be used to model the formation of the sigma complex (Wheland intermediate) and the subsequent transition state for proton loss to predict the regioselectivity of the reaction.
Computational Studies on Photoinduced Reaction Mechanisms
The photochemistry of nitroaromatic compounds is a rich area of study. Upon absorption of light, these molecules can undergo a variety of transformations, including photoreduction of the nitro group and photosubstitution reactions. Computational studies can provide detailed insights into the excited-state potential energy surfaces that govern these processes.
No specific computational investigations into the photoinduced reaction mechanisms of this compound were found in the available literature. Such studies would likely involve methods such as time-dependent density functional theory (TD-DFT) to explore the nature of the electronic excited states and to map out potential reaction pathways from these states. These calculations could help to elucidate the mechanisms of photodecomposition or other photochemical reactions of this compound.
Advanced Material Science and Functional Characterization
Optoelectronic Properties for Next-Generation Materials
Photoconductivity is a phenomenon in which a material's electrical conductivity increases upon the absorption of photons. ephys.kz In organic materials, this process is fundamental to the operation of various optoelectronic devices, including photodetectors and solar cells. ephys.kzresearchgate.net The mechanism involves the generation of electron-hole pairs following photoexcitation, which increases the density of free charge carriers available for electrical conduction. ephys.kz The efficiency of this process is influenced by parameters such as the rate of electron-hole pair generation, carrier lifetime, and transport mechanisms within the material. ephys.kz
While photoconductivity is a well-studied phenomenon in various organic thin films and single crystals, specific quantitative data on the photoconductive properties of 2-Methoxy-N,N-dimethyl-4-nitroaniline are not extensively detailed in the available research. However, the study of related materials provides insight into the potential of this class of compounds. For instance, research on functionalized anthradithiophene (ADT) and phthalocyanine (B1677752) (Pc) films shows transient photoconductivity on timescales up to microseconds after photoexcitation. researchgate.net In contrast, other organic materials like dicyanomethylenedihydrofuran (B1258393) (DCDHF) derivatives exhibit rapid trapping of photogenerated carriers within picoseconds. researchgate.net The investigation of polyaniline-based copolymers also indicates that photoconductivity can be enhanced by incorporating additional molecular groups into the polymer matrix, highlighting the tunability of this property in organic systems. researchgate.net
The unique optoelectronic properties of nitroaniline derivatives make them promising candidates for photodetector applications. Photodetectors are devices that convert light signals into electrical signals, with key performance metrics including high sensitivity and fast response times. ephys.kz The flexibility, light weight, and low production cost of organic materials are significant advantages in this field. ephys.kz
Research into isomers and related nitroaniline compounds has demonstrated their utility in this area. For example, thin films of 4-methoxy-2-nitroaniline (B140478) have been successfully used to fabricate an organic/inorganic hybrid heterojunction photodetector. researchgate.net Studies on these films involved detailed investigation of their structural, morphological, linear, and non-linear optical properties using techniques like spectrophotometry. researchgate.net The development of such devices showcases the potential of methoxy-nitroaniline compounds in creating efficient light-sensing instruments. Further advancements in this area include the use of conductive polymers and graphene-based composites to enhance photodetector efficiency, offering improved optical absorbance and suitable bandgap properties for a wide range of light-sensing applications. mdpi.com
Non-Linear Optical (NLO) Material Development
Non-linear optical (NLO) materials are essential for a variety of advanced photonic applications, including frequency conversion and optical switching. researchgate.net Organic materials, particularly those with donor-π-acceptor structures, are of significant interest due to their high NLO responses and molecular engineering flexibility. researchgate.net
The NLO response of nitroaniline derivatives is intrinsically linked to their molecular and crystal structure. N,N-dimethyl-4-nitroaniline is a well-established chromophore used as a reference for studying NLO properties. researchgate.net The introduction of substituents onto this core structure, such as a methoxy (B1213986) group at the 2-position, directly influences the material's hyperpolarizability.
Studies on derivatives of N,N-dimethyl-4-nitroaniline have revealed critical structure-property relationships:
Molecular Geometry : The configuration of the electron-donating dimethylamino group is highly sensitive to the position of other substituents. In derivatives with a substituent in the ortho-position (such as the methoxy group in this compound), the dimethylamino group adopts a trigonal-pyramidal configuration and is significantly twisted out of the benzene (B151609) ring plane. researchgate.net In contrast, meta-substituted molecules tend to have a planar dimethylamino group. researchgate.net
Electronic Effects : This geometric distortion in ortho-substituted derivatives alters the electronic structure. Topological analysis of the electron density function shows that ortho-substitution increases the contribution of resonance forms other than the primary quinoid form, which is dominant in the unsubstituted N,N-dimethyl-4-nitroaniline. researchgate.net This change in electronic distribution leads to a decrease in the molecular hyperpolarizabilities compared to the parent compound. researchgate.net
These findings indicate that the specific placement of the methoxy group in this compound plays a crucial role in defining its NLO characteristics by altering both the molecular geometry and the intramolecular charge transfer pathway.
Second Harmonic Generation (SHG) is a second-order NLO process that requires materials to have a non-centrosymmetric crystal structure. Research on single crystals of the related compound 2-methoxy-4-nitroaniline (B147289) (which lacks the N,N-dimethyl groups) revealed that it crystallizes in a monoclinic system with a centrosymmetric space group (P21/a). researchgate.net This crystal symmetry inherently forbids SHG in the bulk material. However, processing techniques can overcome this limitation. For example, strong enhancement of SHG has been observed in electrospun nanofibers of 2-methyl-4-nitroaniline (B30703) (MNA). rsc.org The SHG efficiency in these MNA-poly(L-lactic acid) composite fibers was found to be highly dependent on the nanofiber diameter, with the effective NLO coefficient being up to two orders of magnitude greater than that of the bulk MNA powder. rsc.org This suggests that while bulk crystals of this compound may not be SHG-active, nanostructured forms could potentially exhibit significant second-order NLO effects.
Third-Order Nonlinear Susceptibility (χ³) is a higher-order NLO property that is not restricted by crystal symmetry and is present in all materials. ucf.eduunm.edu It governs phenomena such as third-harmonic generation and the intensity-dependent refractive index. rochester.edu Z-scan studies on dibenzyl-(2-methyl-4-nitro-phenyl)-amine (DMNPA), a derivative of 2-methyl-4-nitroaniline, confirmed the existence of third-order nonlinearity. researchgate.net The χ⁽³⁾ values for organic molecules with donor-acceptor architectures can be significant, often on the order of 10⁻¹³ esu, as seen in various 4'-methoxy chalcone (B49325) derivatives. researchgate.net The nonlinear response in these molecules is attributed to their intramolecular charge transfer characteristics. researchgate.net
The table below presents the third-order nonlinear susceptibility values for related organic compounds, illustrating the typical magnitude observed in these systems.
| Compound/Derivative Class | Third-Order Susceptibility (χ³) | Measurement Technique |
| 4'-methoxy chalcone derivatives | ~10⁻¹³ esu | Z-scan |
| Dibenzyl-(2-methyl-4-nitro-phenyl)-amine (DMNPA) | Positive nonlinear refractive index indicates χ³ presence | Z-scan |
| Graphene | ~0.4 × 10⁻¹⁶ m²/V² (~2.8 x 10⁻¹⁰ esu) | Third-Harmonic Generation |
Data compiled from multiple sources. researchgate.netresearchgate.netmdpi.com Note: The value for DMNPA was qualitative.
Advanced Mechanical Properties in Molecular Crystals
Beyond its optical properties, the molecular structure of nitroaniline derivatives can give rise to remarkable mechanical behaviors. The closely related compound N,N-dimethyl-4-nitroaniline has been identified as a superplastic and superelastic organic crystal. researchgate.netdoaj.org This is a rare characteristic for molecular crystals, which are typically brittle.
This exceptional mechanical flexibility is a single-crystal-to-single-crystal phenomenon, meaning the material can undergo significant deformation without losing its crystalline quality. researchgate.net The specific mechanical response is dependent on the direction of the applied force:
Superplasticity : Occurs when strain is applied along the <100> crystallographic direction at room temperature. researchgate.net
Superelasticity : Is observed when the crystal is strained along the <201> direction. researchgate.net
These properties are facilitated by slip and twinning deformation mechanisms within the crystal lattice. researchgate.net The discovery of "organosuperplasticity" in a simple charge-transfer molecular crystal like N,N-dimethyl-4-nitroaniline opens pathways for the development of functional crystalline solids that can be molded or processed without inducing fractures, a significant advancement for their application in flexible electronic and photonic devices. researchgate.net
Investigation of Superplasticity and Superelasticity in Analogous Molecular Crystals
The study of mechanical properties in organic molecular crystals has revealed fascinating behaviors, including superplasticity and superelasticity, which are typically associated with metallic alloys. An analogous compound, N,N-dimethyl-4-nitroaniline, serves as a significant case study in this area. It is recognized as a piezoelectric organic charge transfer molecular crystal that exhibits both superplastic and superelastic characteristics. nih.govbohrium.commdpi.comresearchgate.net
Research has demonstrated that crystals of N,N-dimethyl-4-nitroaniline can undergo significant plastic deformation without fracturing, a property known as superplasticity. northwestern.edu This is a remarkable finding, as organic crystals are generally perceived as fragile. northwestern.edu The observed superplastic deformation in N,N-dimethyl-4-nitroaniline occurs in a single-crystal-to-single-crystal manner and, notably, without the need for heating. northwestern.edu This phenomenon of "organosuperplasticity" is crucial for the future development of functional solid materials, as it suggests the possibility of molding these crystalline solids without compromising their structural quality. northwestern.edu
In contrast to the fragility of many organic crystals, the mechanical flexibility of N,N-dimethyl-4-nitroaniline positions it as an important material bridging the gap between soft matter and inorganic crystals. nih.govbohrium.commdpi.comresearchgate.net The growing plasticity in some analogous nitroaniline crystals, such as m-nitroaniline, has been observed to increase with temperature. researchgate.netresearchgate.net This behavior is thought to be related to factors like the reorientation of phenyl rings, lattice distortions from anisotropic thermal expansion, and cooperative reorientations of molecular aggregates. researchgate.net
The mechanical properties of hybrid systems incorporating these crystals have also been investigated. For instance, when nanocrystals of N,N-dimethyl-4-nitroaniline are embedded in poly-l-lactic acid (PLLA) polymer microfibers, the resulting composite material shows significantly enhanced mechanical performance. nih.govresearchgate.netpreprints.org
Table 1: Mechanical Properties of NNDM4NA@PLLA Hybrid Fibers
| Property | Value | Unit |
|---|---|---|
| Young's Modulus Increase | 67 | % |
| Young's Modulus | 55 | MPa |
| Tensile Strength | 2.8 | MPa |
| Stress at Yield Increase | 50 | % |
This table presents the mechanical properties of hybrid fibers composed of N,N-dimethyl-4-nitroaniline (NNDM4NA) nanocrystals embedded in poly-l-lactic acid (PLLA) polymer, showing a significant improvement compared to PLLA fibers alone. nih.govresearchgate.netpreprints.org
Piezoelectric Response in Organic Hybrid Systems
The piezoelectric effect, the generation of electric polarization under mechanical stress, is a key property of materials with non-centrosymmetric crystal structures. Nitroaniline derivatives are prominent among organic compounds for their significant piezoelectric properties, which stem from their molecular structure featuring electron-donating and electron-withdrawing groups that create a large molecular dipole moment. mdpi.comrasayanjournal.co.in The compound 2-methoxy-4-nitroaniline itself has been crystallized and studied, though its centrosymmetric space group (P21/a) suggests it would not be piezoelectric in that specific crystalline form. researchgate.net
However, analogous compounds that crystallize in acentric structures are of great interest. N,N-dimethyl-4-nitroaniline, which crystallizes in the acentric polar point group 2, is a prime example. researchgate.netpreprints.org Its piezoelectric properties have been explored in organic hybrid systems, specifically when its nanocrystals are embedded within highly aligned poly-l-lactic acid (PLLA) polymer microfibers fabricated through electrospinning. nih.govresearchgate.net
These composite fibers demonstrate an exceptionally high piezoelectric output. nih.govresearchgate.net The combination of the superplastic and piezoelectric properties of the N,N-dimethyl-4-nitroaniline nanocrystals with the piezoelectric nature of the PLLA polymer results in a hybrid material with a remarkable response. mdpi.com For a small applied stress, a very high effective piezoelectric voltage coefficient is achieved, placing it among the highest-performing piezoelectric polymers and organic lead perovskites. nih.govresearchgate.net This makes such hybrid systems promising for applications in energy harvesting. nih.govmdpi.comresearchgate.net
Table 2: Piezoelectric Properties of NNDM4NA@PLLA Hybrid System
| Parameter | Condition | Value | Unit |
|---|
This table details the high piezoelectric voltage coefficient observed in a hybrid system of N,N-dimethyl-4-nitroaniline (NNDM4NA) nanocrystals in poly-l-lactic acid (PLLA) fibers, highlighting its potential for efficient energy conversion. nih.govresearchgate.net
Future Research Directions and Emerging Paradigms
Exploration of Novel and Sustainable Synthetic Pathways
The future synthesis of 2-Methoxy-N,N-dimethyl-4-nitroaniline will likely pivot from traditional multi-step batch processes toward more efficient, safer, and environmentally benign methodologies. Current routes to the parent compound, 2-methoxy-4-nitroaniline (B147289), typically involve the acylation, nitration, and subsequent hydrolysis of o-anisidine (B45086). google.compatsnap.com The final step to produce the target compound would be N,N-dimethylation. Future research should focus on innovating this final, crucial step, as well as streamlining the entire pathway.
A primary goal is to replace hazardous and non-selective methylating agents with sustainable C1 sources. Research into the N-methylation of anilines has identified promising green alternatives such as methanol, formaldehyde (B43269), and dimethyl carbonate (DMC). researchgate.netnih.govnih.gov The use of methanol, in particular, represents a highly atom-economical approach. researchgate.netrsc.org Developing catalytic systems that can efficiently utilize these feedstocks is paramount.
Future investigations should explore heterogeneous catalysts, such as carbon-supported ruthenium (Ru/C) or bimetallic nanoparticles, which offer significant advantages in terms of recyclability and process simplification. nih.govnih.gov Moreover, the concept of "one-pot" synthesis, directly converting a nitroaromatic precursor to the final N,N-dimethylated product, presents a compelling avenue for process intensification. researchgate.netrsc.org Such a strategy, which combines nitro group reduction and N-methylation in a single vessel, could drastically reduce waste, energy consumption, and operational complexity.
| Research Thrust | Objective | Key Methodologies | Potential Impact |
| Green Methylation | Replace traditional methylating agents with sustainable C1 sources. | Catalytic N-methylation using methanol, formaldehyde, or dimethyl carbonate (DMC). researchgate.netnih.govnih.gov | Reduced toxicity, waste, and environmental impact. |
| Heterogeneous Catalysis | Develop robust, reusable catalysts for the methylation step. | Synthesis and testing of catalysts like Ru/C, Ni/NiO@C, and Cu-Zr nanoparticles. nih.govnih.govchemrxiv.org | Simplified product purification and improved process economics. |
| Process Intensification | Combine multiple synthetic steps into a single operation. | Development of one-pot nitro reduction and N-methylation protocols. researchgate.net | Increased efficiency, lower energy consumption, and reduced footprint. |
In-depth Understanding of Structure-Function Relationships for Tailored Material Properties
The properties of this compound are dictated by the delicate interplay of its three functional groups on the benzene (B151609) ring. The molecule features a classic "push-pull" architecture, where the N,N-dimethylamino group acts as a strong electron donor and the nitro group as a strong electron acceptor, facilitating intramolecular charge transfer (ICT). mdpi.com The addition of a methoxy (B1213986) group at the ortho position relative to the amine introduces significant steric and electronic perturbations that must be understood to tailor the material's properties.
Future research must systematically investigate how this specific substitution pattern affects the molecule's conformation and, consequently, its bulk properties. Studies on other ortho-substituted N,N-dimethyl-4-nitroaniline derivatives have shown that steric hindrance can force the typically planar dimethylamino group into a trigonal-pyramidal configuration and cause it to twist out of the plane of the aromatic ring. researchgate.net This conformational change can dramatically alter the degree of electronic conjugation and, therefore, the optical and electronic characteristics of the molecule.
A comprehensive research program should involve the synthesis of a focused library of derivatives to probe these relationships. By systematically varying the ortho-substituent (e.g., replacing -OCH₃ with -OC₂H₅ or other groups) and modifying other positions on the ring, a detailed map of the structure-function landscape can be constructed. This will enable the fine-tuning of properties such as absorption/emission wavelengths, dipole moments, and crystalline packing, which are critical for applications in optics and electronics. nbinno.comnih.gov
Advanced Computational Modeling for Predictive Design of Derivatives
Advanced computational modeling is an indispensable tool for accelerating the discovery and design of new materials. For this compound, a concerted in silico research effort is needed to predict its properties and guide synthetic efforts, thereby minimizing trial-and-error experimentation.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) will be central to this research. nih.govresearchgate.net These methods can be employed to calculate the fundamental electronic and optical properties of the molecule, including its linear polarizability (α) and, crucially, its first and second hyperpolarizabilities (β and γ), which are indicators of nonlinear optical (NLO) activity. researchgate.netnih.gov Predicting the HOMO-LUMO energy gap will provide insights into the molecule's electronic transitions and chemical stability. nih.gov
Furthermore, future computational studies must extend beyond single-molecule properties to predict solid-state behavior. Understanding how molecules pack in a crystal is critical, as properties like second-harmonic generation (SHG) and piezoelectricity are emergent and depend on achieving a non-centrosymmetric crystal structure. optica.org Techniques such as Hirshfeld surface analysis can be used to visualize and quantify intermolecular interactions, offering predictions of crystal packing motifs. nih.govnih.gov Additionally, modeling solvent effects is essential for predicting solubility, which is vital for solution-based processing and crystal growth, and for understanding solvatochromic behavior in different environments. researchgate.netacs.org
| Modeling Technique | Predicted Properties | Purpose |
| Density Functional Theory (DFT) | Molecular geometry, HOMO-LUMO gap, dipole moment, polarizability (α), hyperpolarizabilities (β, γ). researchgate.netnih.gov | Predictive screening for NLO properties and electronic behavior. |
| Time-Dependent DFT (TD-DFT) | Electronic absorption spectra (UV-Vis), excited state properties. | Understanding optical properties and guiding applications in photonics. |
| Hirshfeld Surface Analysis | Intermolecular contacts, crystal packing visualization. nih.govnih.gov | Predicting solid-state structure and its influence on bulk properties. |
| Quantum Mechanics/Effective Fragment Potential (QM/EFP) | Solvatochromic shifts, solubility parameters. acs.org | Guiding solvent selection for synthesis, purification, and device fabrication. |
Integration with Emerging Technologies for Novel Optoelectronic and Mechanical Applications
The true potential of this compound will be realized through its integration into functional devices. Research on the closely related N,N-dimethyl-4-nitroaniline has revealed its remarkable capabilities as a piezoelectric, superelastic, and NLO material. mdpi.comresearchgate.net Future work should investigate whether this compound shares or even surpasses these functionalities and how it can be incorporated into next-generation technologies.
A particularly exciting avenue is the creation of hybrid functional materials. Recent breakthroughs have shown that embedding nanocrystals of N,N-dimethyl-4-nitroaniline into polymer microfibers (such as poly-L-lactic acid, PLLA) via electrospinning results in flexible, two-dimensional arrays with an extraordinarily high piezoelectric output. mdpi.combohrium.comnih.govresearchgate.net These composite materials exhibit enhanced mechanical strength and generate significant voltage under mechanical stress, making them prime candidates for flexible sensors, wearable electronics, and energy harvesting nanogenerators. nih.govpreprints.org Future research should apply this strategy to this compound, exploring how its unique structure influences crystal formation within the polymer matrix and the resulting electromechanical performance.
The predicted NLO properties also warrant exploration in optoelectronic applications. Materials with high second-order NLO susceptibility are essential for technologies like frequency doubling (second-harmonic generation), electro-optic modulation, and all-optical switching. optica.orgresearchgate.net Research should focus on growing high-quality single crystals or fabricating oriented thin films and characterizing their NLO response. The integration of this molecule into fiber optics or polymer waveguides could lead to novel photonic devices. researchgate.net The inherent fluorescence of such molecules could also be harnessed for solid-state emitters or multifunctional sensors. nih.govresearchgate.net
Q & A
Q. What are the optimized synthetic routes for 2-Methoxy-N,N-dimethyl-4-nitroaniline, and how do reaction conditions influence yield and purity?
Methodological Answer: A two-step synthesis is recommended:
- Step 1: Protect the amine group of 4-methoxyaniline using a benzenesulfonyl group (molar ratio 1:1 with benzenesulfonyl chloride) in pyridine to prevent undesired nitration side reactions.
- Step 2: Nitrate the protected intermediate using copper nitrate trihydrate (0.3 mol) in 1,2-dichloroethane at 100°C for 12 hours. Monitor reaction progress via HPLC and LCMS .
- Deprotection: Remove the benzenesulfonyl group using p-toluenesulfonic acid under argon. Typical yields range from 60–70% with HPLC purity >94%. Key factors include solvent choice (polar aprotic solvents enhance regioselectivity) and controlled nitration temperature to avoid over-nitration.
Q. How should researchers characterize this compound using spectroscopic methods?
Methodological Answer:
- NMR Analysis: Use deuterated DMSO or CDCl₃. The N,N-dimethyl group appears as a singlet (~3.0 ppm for CH₃), while the methoxy proton resonates at ~3.8 ppm. The nitro group’s electron-withdrawing effect deshields adjacent aromatic protons, splitting signals into distinct doublets (e.g., H-3 and H-5 at ~7.2–8.0 ppm) .
- HRMS: Confirm molecular ion peaks (calculated m/z for C₉H₁₃N₂O₃: 209.0926). Discrepancies >2 ppm warrant re-purification.
- HPLC: Use a C18 column with a methanol/water gradient (70:30 to 90:10) to assess purity. Retention times should align with standards (e.g., 4-methoxy-2-nitroaniline at ~8.2 minutes under similar conditions) .
Advanced Research Questions
Q. How do electronic effects of substituents (methoxy, nitro, N,N-dimethyl) influence the reactivity of this compound in electrophilic substitution reactions?
Methodological Answer:
- Nitro Group: Strong electron-withdrawing meta-director, deactivating the ring and limiting further electrophilic attacks at positions 2 and 4.
- Methoxy Group: Electron-donating para/ortho-director, but its effect is attenuated by the nitro group. Computational studies (DFT) show reduced electron density at the para position due to nitro’s dominance.
- N,N-Dimethyl Group: Electron-donating via resonance, but steric hindrance may restrict access to the amine. Experimental data from nitration of analogous compounds (e.g., 4-methoxy-2-nitroaniline) show regioselectivity shifts under acidic vs. neutral conditions .
Q. What strategies resolve contradictions in spectral data when analyzing substituent effects in nitroaniline derivatives?
Methodological Answer:
- Contradictory NMR Peaks: Assign ambiguous signals using 2D NMR (COSY, HSQC). For example, coupling constants in NOESY can distinguish between para and meta substituents.
- HRMS Discrepancies: Isotopic patterns (e.g., chlorine adducts) may cause m/z deviations. Compare with simulated spectra (software: MestReNova) and cross-validate with elemental analysis.
- X-ray Crystallography: Resolve structural ambiguities by determining crystal packing (e.g., bond angles between nitro and methoxy groups). For example, in 4-methoxy-N-(4-nitrobenzyl)aniline, the nitro group’s coplanarity with the ring was confirmed via crystallography .
Q. What safety protocols are critical for handling this compound given its mutagenic potential?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving nitrating agents (e.g., HNO₃ derivatives) .
- Ventilation: Maintain negative-pressure environments during scale-up. Avoid inhalation of vapors (TLV: <0.1 mg/m³ for similar nitroanilines) .
- Storage: Keep at 0–6°C in amber glass vials to prevent photodegradation. Mutagenicity data for 2-methoxy-4-nitroaniline (CAS 97-52-9) suggest strict adherence to biohazard protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
